1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene

Description

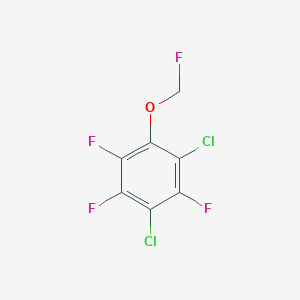

1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene is a chemical compound with the molecular formula C7H2Cl2F4O It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and fluoromethoxy groups attached to the benzene ring

Properties

Molecular Formula |

C7H2Cl2F4O |

|---|---|

Molecular Weight |

248.99 g/mol |

IUPAC Name |

1,3-dichloro-2,4,5-trifluoro-6-(fluoromethoxy)benzene |

InChI |

InChI=1S/C7H2Cl2F4O/c8-2-4(11)3(9)7(14-1-10)6(13)5(2)12/h1H2 |

InChI Key |

MEDAKMCPQZWMDX-UHFFFAOYSA-N |

Canonical SMILES |

C(OC1=C(C(=C(C(=C1Cl)F)Cl)F)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring through halogenation reactions.

Methoxylation: Introduction of the fluoromethoxy group using appropriate reagents and conditions.

Industrial production methods often involve optimizing these reactions to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene can be compared with other similar compounds, such as:

- 1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene

- 1,3-Dichloro-2-fluoromethoxy-4,5,6-trifluorobenzene

These compounds share similar structural features but differ in the number and position of halogen and methoxy groups

Biological Activity

1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene (commonly referred to as the compound) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data analysis.

The molecular formula of this compound is , with a molecular weight of 261.00 g/mol. The compound features multiple halogen substitutions which can significantly influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of halogenated compounds often arises from their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of fluorine and chlorine atoms can enhance lipophilicity and alter the electronic properties of the molecule, leading to varied biological effects.

1. Antimicrobial Activity

Studies have indicated that halogenated compounds exhibit significant antimicrobial properties. For instance, the presence of chlorine and fluorine atoms has been linked to increased potency against various bacterial strains. Research shows that compounds with similar structures can disrupt bacterial cell membranes or inhibit essential metabolic pathways.

2. Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. A study conducted on various human cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways, leading to cell death.

3. Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic processes. For example, studies suggest that similar fluorinated compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage at concentrations above 25 µM.

Research Findings

Recent investigations into the biological activity of halogenated benzene derivatives suggest that modifications in substitution patterns can lead to enhanced biological properties. The combination of fluorine and chlorine atoms appears to be particularly effective in increasing both antimicrobial and cytotoxic activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.